2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione
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Overview
Description
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione is a synthetic compound belonging to the isoindoline-1,3-dione family. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethynyl group attached to a phenoxybutyl chain, which is linked to the isoindoline-1,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate aniline derivative in the presence of a solvent like toluene. The reaction mixture is refluxed for 24 hours to ensure complete conversion . The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless reactions and simple heating methods are used to synthesize these compounds efficiently . The purification process is designed to be as green as possible, reducing the use of harmful solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The isoindoline-1,3-dione core can be reduced to isoindoline derivatives.
Substitution: The phenoxybutyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Isoindoline derivatives.
Substitution: Various substituted phenoxybutyl derivatives.
Scientific Research Applications
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its anticonvulsant and antipsychotic properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates the activity of these receptors, potentially leading to therapeutic effects in conditions like Parkinson’s disease and epilepsy . The compound may also inhibit the aggregation of β-amyloid protein, suggesting a role in Alzheimer’s disease treatment .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler isoindoline-1,3-dione derivative with similar biological activities.
N-(4-Bromobutyl)phthalimide: Another isoindoline-1,3-dione derivative with a bromobutyl chain.
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: A compound used in treating diseases related to TNF-α activity.
Uniqueness
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other isoindoline-1,3-dione derivatives and may contribute to its specific therapeutic effects.
Properties
Molecular Formula |
C20H17NO3 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[4-(4-ethynylphenoxy)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H17NO3/c1-2-15-9-11-16(12-10-15)24-14-6-5-13-21-19(22)17-7-3-4-8-18(17)20(21)23/h1,3-4,7-12H,5-6,13-14H2 |
InChI Key |
OOMJOOJDHOREBU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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